2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions.
Introduction of the cyclopropylmethoxy group: This step involves the nucleophilic substitution of the acetyloxy group at C-5 with cyclopropylmethanol.
Coupling with isonicotinic acid: The final step involves the coupling of the chromene derivative with isonicotinic acid to form the desired compound.
Chemical Reactions Analysis
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives .
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting specific enzymes: It may inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular activity.
Comparison with Similar Compounds
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide can be compared with other similar compounds, such as:
3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives: These compounds share a similar chromene core and have been studied for their antitumor activity.
2-oxo-2H-chromen-3-yl propionate and 2-oxo-2H-chromen-3-yl acetate: These derivatives have been synthesized and characterized for their fluorescence properties and biological activities.
Coumarin derivatives: Coumarins are a broad class of compounds with diverse biological activities, including anticoagulant, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethoxy group and the isonicotinamide moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-oxochromen-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(14-7-8-20-17(10-14)24-11-12-5-6-12)21-15-9-13-3-1-2-4-16(13)25-19(15)23/h1-4,7-10,12H,5-6,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDNZWNPRAKQAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.